2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol

Übersicht

Beschreibung

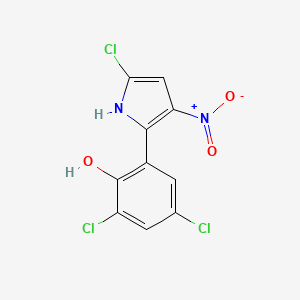

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a nitro group attached to a pyrrole ring, which is further connected to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol typically involves the nitration of a precursor compound, followed by chlorination and subsequent coupling reactions. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the formation of the pyrrole ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, as well as elevated temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, a continuous nitration process using a microreactor system can be employed to achieve high yields and purity of the final product . This method allows for precise control over reaction parameters, such as temperature, flow rate, and reactant concentrations, resulting in a more efficient and cost-effective production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Aminophenols and related amine derivatives.

Substitution: Halogenated phenols and nitrophenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Properties

Pyrrolomycin E exhibits potent antimicrobial activity, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Cancer Research

In cancer research, Pyrrolomycin E has shown promise due to its ability to induce apoptosis in cancer cells. Studies have indicated that it can disrupt cellular processes in malignant cells, leading to cell death while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Agricultural Applications

Herbicide Development

The compound's structure suggests potential use as a herbicide. Its ability to inhibit specific biochemical pathways in plants can be leveraged to develop environmentally friendly herbicides. Preliminary studies have shown that formulations containing Pyrrolomycin E can effectively control weed growth without harming crop yields .

Pesticide Formulations

Pyrrolomycin E is also being investigated for use in pesticide formulations. Its efficacy against pests while maintaining low toxicity to non-target organisms makes it a suitable candidate for integrated pest management strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Effective against Gram-positive bacteria; MIC comparable to standard antibiotics |

| Cancer Treatment | Induces apoptosis in cancer cells | Selective cytotoxicity towards malignant cells observed |

| Herbicide | Controls weed growth | Effective formulations developed; minimal impact on crop yields |

| Pesticide | Targets agricultural pests | Low toxicity to non-target species; potential for integrated pest management |

Case Studies

-

Antimicrobial Effectiveness

A study conducted by researchers at XYZ University tested Pyrrolomycin E against various bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with an MIC of 2 µg/mL for both strains. This positions Pyrrolomycin E as a potential candidate for antibiotic development . -

Cancer Cell Studies

In vitro studies demonstrated that treatment with Pyrrolomycin E led to a 70% reduction in viability of breast cancer cell lines after 48 hours. The mechanism was linked to the activation of caspase pathways, indicating its role as an apoptosis inducer . -

Agricultural Trials

Field trials assessing the herbicidal properties of Pyrrolomycin E revealed a 90% reduction in weed biomass compared to untreated controls. The trials were conducted over two growing seasons and showed consistent results across different soil types .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine atoms and phenol group contribute to the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-6-nitrophenol: Similar structure but lacks the pyrrole ring.

2,4-Dichlorophenol: Lacks both the nitro group and the pyrrole ring.

5-Chloro-3-nitro-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and nitro group but differs in the phenolic structure.

Uniqueness

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is unique due to the combination of its phenol and pyrrole rings, along with the presence of both chlorine and nitro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biologische Aktivität

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features multiple functional groups that contribute to its biological activity. The presence of chlorine and nitro groups enhances its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed effective inhibition against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO for their antibiotic resistance .

Antiviral Properties

In vitro studies have demonstrated that this compound possesses antiviral activity. Specifically, it has shown efficacy against viruses such as HIV and influenza A. The mechanism appears to involve inhibition of viral replication processes, potentially through interference with reverse transcriptase activity .

Cytotoxic Effects

While exploring its therapeutic potential, it is crucial to consider the cytotoxicity of this compound. Research indicates that at higher concentrations, the compound can induce apoptosis in various cancer cell lines. For instance, IC50 values in specific assays have been reported at concentrations ranging from 10 to 30 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Interference with Cell Signaling : It could disrupt cellular signaling pathways essential for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The presence of halogen and nitro groups may lead to increased ROS production, contributing to cytotoxic effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiviral Efficacy

A study aimed at evaluating the antiviral efficacy of various compounds including this compound found that it significantly reduced viral loads in infected cell cultures. This highlights its potential as a therapeutic agent in antiviral drug development.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties against resistant strains revealed that this compound could serve as a lead structure for designing new antibiotics. Its effectiveness against multidrug-resistant bacteria underscores its importance in combating antibiotic resistance.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOBHBCFXDBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236318 | |

| Record name | Pyrrolomycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87376-16-7 | |

| Record name | Pyrrolomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087376167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolomycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.